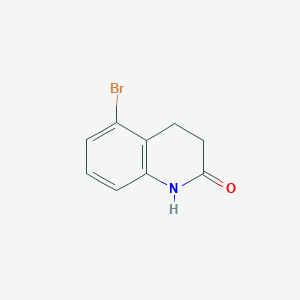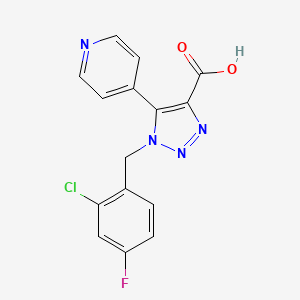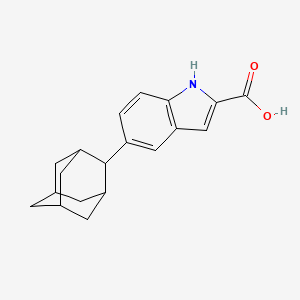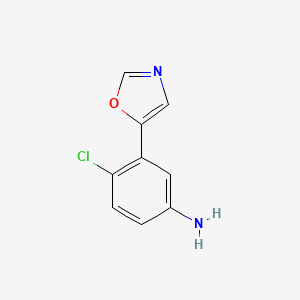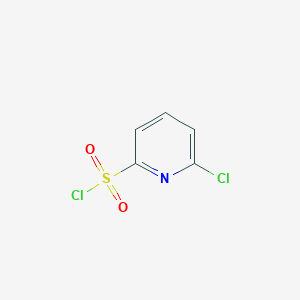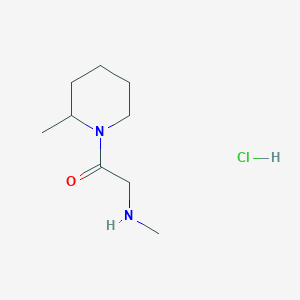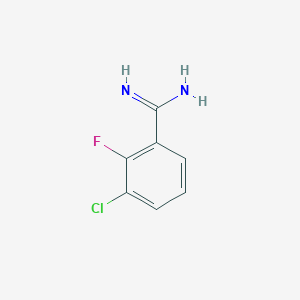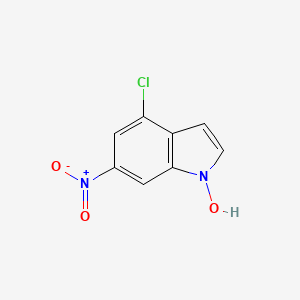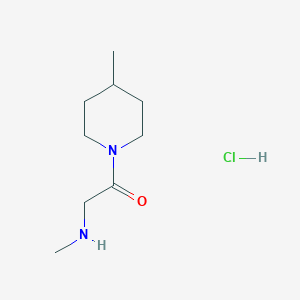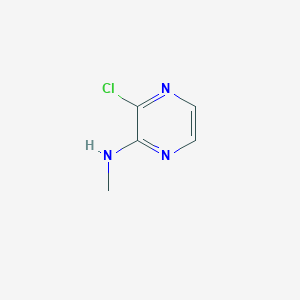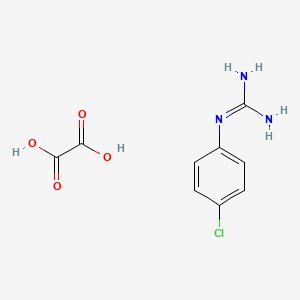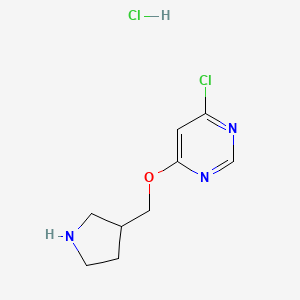
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
Übersicht
Beschreibung
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride, also known as CPOP hydrochloride, is a novel compound significant in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. It has a molecular weight of 250.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClN3O.ClH/c10-8-3-9 (13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H . This indicates the presence of a pyrimidine ring with a chloro group at the 4th position and a pyrrolidin-3-ylmethoxy group at the 6th position. Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.13 . Its molecular formula is C9H13Cl2N3O . Further physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrimidine derivatives, including variations similar to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, have been explored for their antiviral activity and chemical synthesis processes. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted pyrimidines has been studied, showcasing methods to create compounds with slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with noted cytotoxicity (Saxena et al., 1988).
- The reactivity of pyrimidine derivatives in the presence of aluminium chloride highlights the chemical versatility of pyrimidines, including their tritiation, which is crucial for labeling and tracing in biochemical research (Măntescu et al., 1965).
- Research into the synthesis and characterization of betainic pyrimidinaminides, including compounds structurally related to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, indicates the production of stable compounds under specific conditions, which could be relevant for developing new materials or pharmaceuticals (Schmidt, 2002).
Potential Biological Activities
- The exploration of pyrimidine derivatives for potential biological activities, such as antiproliferative and antiviral properties, has been a focus. For example, the synthesis of 5-fluorotubercidin from pyrimidine precursors has been investigated for its biological activity, demonstrating no significant toxicity in certain cell lines, which could suggest its safety for further biological applications (Wang et al., 2004).
- The interaction of pyrimidine derivatives with glycine esters has been studied, revealing the synthesis of novel compounds with potential for further exploration in medicinal chemistry (Zinchenko et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEANXKKRDWOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718613 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride | |
CAS RN |
1220038-29-8 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



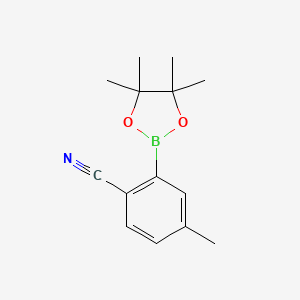
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
